molecular formula C10H8ClN3O4 B3042768 Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-30-3

Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3042768
CAS No.: 67625-30-3
M. Wt: 269.64 g/mol
InChI Key: KFNXUMFGJGBRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a nitro group at position 3, and an ethyl ester at position 2. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as kinase inhibitors and antiviral agents . Its synthesis typically involves cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in ethanol, followed by selective nitration at position 3 . The nitro group enhances electrophilicity, facilitating further functionalization, while the chlorine atom improves metabolic stability and lipophilicity .

Properties

IUPAC Name

ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4/c1-2-18-10(15)8-9(14(16)17)13-5-6(11)3-4-7(13)12-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNXUMFGJGBRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethyl glycinate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

    Reduction: Ethyl 6-chloro-3-aminoimidazo[1,2-a]pyridine-2-carboxylate.

    Substitution: Ethyl 6-substituted-3-nitroimidazo[1,2-a]pyridine-2-carboxylate.

    Hydrolysis: 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.

Scientific Research Applications

Biological Activities

Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate exhibits several biological activities that make it a candidate for drug development:

  • Antimicrobial Activity :
    • Studies indicate that this compound has significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action often involves the inhibition of nucleic acid synthesis, making it effective against resistant strains.
  • Antitumor Properties :
    • Research has shown that derivatives of imidazo[1,2-a]pyridine compounds can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results in inhibiting tumor growth.
  • CYP Enzyme Inhibition :
    • This compound acts as an inhibitor of cytochrome P450 enzymes (CYPs), particularly CYP1A2. Such inhibition can have significant implications for drug metabolism and interactions, making it a subject of interest in pharmacokinetics studies.

Therapeutic Potential

The diverse biological activities of this compound suggest several therapeutic applications:

  • Antimicrobial Agents : Due to its efficacy against resistant microbial strains, this compound could be developed into new antimicrobial therapies.
  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential chemotherapeutic agent. Ongoing research aims to optimize its structure for enhanced potency and selectivity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine compounds. This compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Antitumor Activity

In a clinical trial involving several imidazo[1,2-a]pyridine derivatives, this compound was assessed for its cytotoxic effects on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and antiparasitic effects. The chloro group can facilitate binding to specific enzyme active sites, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Key Properties Applications Reference
This compound 6-Cl, 3-NO₂, 2-CO₂Et High reactivity for cross-coupling; moderate solubility in polar solvents Intermediate for CDK inhibitors, antiviral agents
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 2-CO₂Et Enhanced halogen bonding; higher molecular weight (269.09 g/mol) Suzuki-Miyaura coupling precursor
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-F, 2-CO₂Et Improved metabolic stability; lower logP (1.92) Anticonvulsant agents
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate 8-NO₂, 2-CO₂Et Reduced steric hindrance at position 3 Antibacterial lead optimization
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 6-Cl, 2-CO₂Et (pyridazine core) Distinct heterocyclic scaffold; higher polarity Kinase inhibitor backbones

Key Findings

Substituent Effects on Reactivity :

  • The 3-nitro group in the target compound enables electrophilic aromatic substitution, whereas 6-bromo analogs (e.g., Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate) are more suited for palladium-catalyzed cross-coupling reactions due to bromine’s superior leaving-group ability .
  • 6-Fluoro derivatives exhibit greater metabolic stability compared to chloro or nitro variants, making them preferable for CNS-targeting drugs .

Biological Activity: Nitro-substituted derivatives (e.g., 3-nitro or 8-nitro) show broader antimicrobial activity but higher toxicity risks due to nitroreductase-mediated genotoxicity . Chlorinated analogs (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) demonstrate selectivity in kinase inhibition, attributed to the pyridazine core’s distinct binding interactions .

Synthetic Utility :

  • The target compound’s ethyl ester group allows easy hydrolysis to carboxylic acids for further derivatization, a feature shared with analogs like Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate .
  • Bromo- and iodo-substituted derivatives (e.g., Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate) are critical for radioimaging applications .

Biological Activity

Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.

  • Molecular Formula : C10H8ClN3O4
  • Molecular Weight : 269.64 g/mol
  • CAS Number : 67625-30-3
  • MDL Number : MFCD07021399

Synthesis

The synthesis of this compound typically involves the nitration of imidazo[1,2-a]pyridine derivatives followed by ethyl esterification. The reaction pathways can vary based on the substituents present on the pyridine ring, influencing yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit substantial antimicrobial properties. This compound has shown activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) for these pathogens has been reported as low as 20 μM, indicating potent antibacterial effects .

Antitubercular Activity

This compound has also been evaluated for its antitubercular properties. It has demonstrated effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. The compound's mechanism involves the release of reactive nitrogen species (RNS), which are critical for its bactericidal action .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it inhibits the proliferation of various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)

These findings indicate that this compound may serve as a lead compound in developing novel anticancer therapies .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial activity of several nitro-containing imidazo derivatives. This compound exhibited significant activity against Gram-positive and Gram-negative bacteria with an MIC of 20 μM against S. aureus and P. aeruginosa .
  • Antitubercular Screening :
    • In an investigation targeting drug-resistant tuberculosis, this compound displayed a promising MIC range between 0.03 to 5.0 μM against Mtb H37Rv strains. The study highlighted the importance of the nitro group in enhancing antitubercular activity .
  • Anticancer Potential :
    • A comprehensive evaluation of various imidazo derivatives revealed that this compound significantly inhibited cell growth in breast cancer models (MDA-MB-231) with IC50 values below 10 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.